1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione
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Overview
Description
1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Preparation Methods
The synthesis of 1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione typically involves the functionalization of preformed pyrrolidine rings. One common method is the reaction of pyrrolidine-2,5-dione with hexyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives such as:
Pyrrolidine-2,5-dione: A simpler analog with similar chemical properties but different biological activities.
Pyrrolidine-2-one: Another derivative with distinct applications in medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
88692-22-2 |
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Molecular Formula |
C11H18N2O4 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-hexylcarbamate |
InChI |
InChI=1S/C11H18N2O4/c1-2-3-4-5-8-12-11(16)17-13-9(14)6-7-10(13)15/h2-8H2,1H3,(H,12,16) |
InChI Key |
DZUOHDKZOLFCSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
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